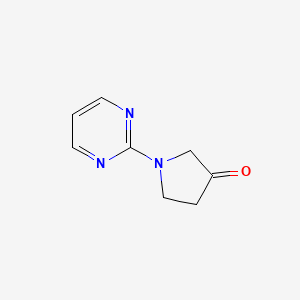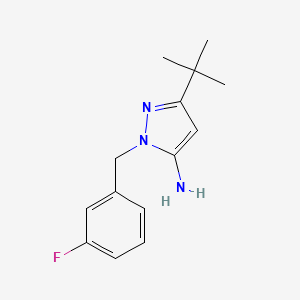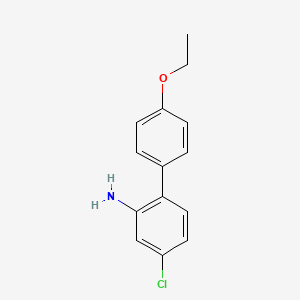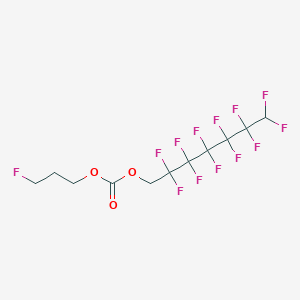
Methyl 2-(3-methoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-methoxyphenyl)acrylate is an organic compound with the molecular formula C11H12O3. It is an ester derived from methoxyphenylacrylic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3-methoxyphenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-methoxyphenylacrylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenylacrylic acid is reacted with methyl iodide in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for better control over reaction conditions and can lead to higher yields and purity of the final product . The use of heterogeneous catalysts in these processes also enhances the efficiency and sustainability of the production.
化学反应分析
Types of Reactions
Methyl 2-(3-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for transesterification reactions.
Major Products
Oxidation: 3-methoxyphenylacrylic acid.
Reduction: 3-methoxyphenylpropanol.
Substitution: Various esters depending on the nucleophile used.
科学研究应用
Methyl 2-(3-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: This compound is used in the production of polymers and resins due to its reactive ester group.
作用机制
The mechanism of action of methyl 2-(3-methoxyphenyl)acrylate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. In biological systems, this compound can interact with enzymes that catalyze ester hydrolysis, leading to the release of active metabolites . The molecular targets and pathways involved depend on the specific application and the nature of the metabolites formed.
相似化合物的比较
Methyl 2-(3-methoxyphenyl)acrylate can be compared with other similar compounds, such as:
Methyl acrylate: A simpler ester with a similar reactivity profile but lacking the methoxyphenyl group.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group instead of a methyl group.
Butyl acrylate: A longer-chain ester with different physical properties and applications.
The uniqueness of this compound lies in its methoxyphenyl group, which imparts specific reactivity and properties that are valuable in various applications.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
methyl 2-(3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-8(11(12)14-3)9-5-4-6-10(7-9)13-2/h4-7H,1H2,2-3H3 |
InChI 键 |
ITSQNSJVBVOVKP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(=C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)


![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)


![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)



